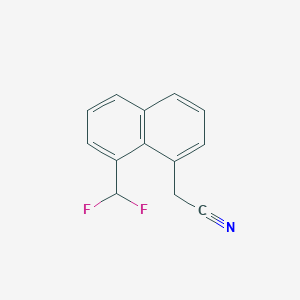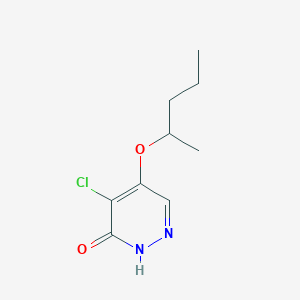
1-(3-Chloro-phenyl)-piperidin-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-phenyl)-piperidin-4-ylamine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 3-chlorophenyl group and an amine group at the 4-position
Preparation Methods
The synthesis of 1-(3-Chloro-phenyl)-piperidin-4-ylamine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the ring opening of aziridines under the action of N-nucleophiles . Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
1-(3-Chloro-phenyl)-piperidin-4-ylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and diphenylvinylsulfonium triflate . Major products formed from these reactions include tricyclic indoles and azepinoindoles .
Scientific Research Applications
1-(3-Chloro-phenyl)-piperidin-4-ylamine has several scientific research applications. It is used in the synthesis of various piperazine derivatives, which have wide-ranging biological and pharmaceutical activities . These derivatives are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Additionally, this compound is used in the study of antimicrobial, antioxidant, and antiviral potentials of substituted 1,2,4-triazole analogues .
Mechanism of Action
The mechanism of action of 1-(3-Chloro-phenyl)-piperidin-4-ylamine involves its interaction with various molecular targets and pathways. It acts as a central nervous system stimulant with a potency of 10% that of d-amphetamine . The compound exerts its effects by binding to specific receptors and enzymes in the biological system, leading to various pharmacological activities .
Comparison with Similar Compounds
1-(3-Chloro-phenyl)-piperidin-4-ylamine can be compared with other similar compounds such as 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) . These compounds share structural similarities but differ in their pharmacological profiles and applications. For instance, mCPP is commonly found in illicit tablets sold in the EU as part of the ecstasy market . Another similar compound is 3-Chloromethcathinone (3-CMC), which is a synthetic cathinone derivative with stimulating effects .
Properties
Molecular Formula |
C11H15ClN2 |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
1-(3-chlorophenyl)piperidin-4-amine |
InChI |
InChI=1S/C11H15ClN2/c12-9-2-1-3-11(8-9)14-6-4-10(13)5-7-14/h1-3,8,10H,4-7,13H2 |
InChI Key |
VZIXOVBFQLIMME-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Oxo-1-oxa-3-thiaspiro[4.5]decan-4-ylidene)acetonitrile](/img/structure/B11891814.png)








![N,N-Dimethyl-2-oxa-7-azaspiro[4.5]decane-3-carboxamide](/img/structure/B11891853.png)

![5,7-dichloro-1-ethyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11891862.png)

![4-(Methylthio)-2-nitrobenzo[d]oxazole](/img/structure/B11891872.png)
